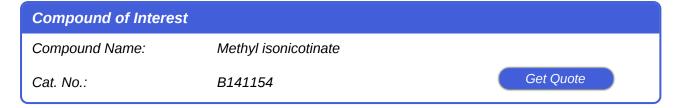


An In-depth Technical Guide to Methyl Isonicotinate: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, also known by its IUPAC name methyl pyridine-4-carboxylate, is an organic compound with significant applications in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of a variety of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of **methyl isonicotinate**, tailored for researchers and professionals in drug development.

Chemical Structure and Identifiers

Methyl isonicotinate is an ester derivative of isonicotinic acid and methanol. The molecule consists of a pyridine ring with a methyl ester group attached at the 4-position.



| Identifier | Value |
|-------------------|----------------------------------|
| IUPAC Name | methyl pyridine-4-carboxylate[2] |
| CAS Number | 2459-09-8[2] |
| Molecular Formula | C7H7NO2[2] |
| SMILES | COC(=O)C1=CC=NC=C1[2] |
| InChI Key | OLXYLDUSSBULGU-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of **methyl isonicotinate** is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |
|--------------------------|---|
| Molecular Weight | 137.14 g/mol [3] |
| Appearance | Colorless to clear orange to brown liquid[1][4] |
| Melting Point | 8-8.5 °C[3] |
| Boiling Point | 207-209 °C[3] |
| Density | 1.161 g/mL at 25 °C[3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate.[4][5] |
| Refractive Index (n20/D) | 1.512[3] |

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of **methyl isonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR (CDCl₃, 90 MHz):

- δ 8.78 (d, 2H): Protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6).
- δ 7.84 (d, 2H): Protons on the pyridine ring adjacent to the ester group (positions 3 and 5).
- δ 3.96 (s, 3H): Protons of the methyl ester group.[6]

¹³C NMR (D₂O, 100 MHz):

- δ 163.3 (COO): Carbonyl carbon of the ester.
- δ 145.9 (C4): Carbon on the pyridine ring attached to the ester group.
- δ 142.6 (C2): Carbons on the pyridine ring adjacent to the nitrogen.
- δ 127.0 (C3): Carbons on the pyridine ring adjacent to the ester group.
- δ 58.0 (CH₃O): Carbon of the methyl group.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------------------|
| ~1730 | C=O stretch (ester)[7] |
| ~1607 | C=N stretch (pyridine ring)[7] |
| ~1282 | C-O stretch (ester)[7] |

Mass Spectrometry

Electron Ionization (EI) Mass Spectrum: The mass spectrum of **methyl isonicotinate** shows a molecular ion peak at m/z 137. Key fragmentation peaks are observed at m/z 106 ([M-OCH₃]⁺), 78 (pyridine cation), and 51.[2]

Experimental Protocols



Synthesis of Methyl Isonicotinate via Fischer Esterification

The most common method for synthesizing **methyl isonicotinate** is the Fischer esterification of isonicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid.[8]

Materials:

- Isonicotinic acid
- Anhydrous methanol
- · Concentrated sulfuric acid
- 10% Sodium bicarbonate solution
- · Chloroform or ethyl acetate
- · Anhydrous sodium sulfate or magnesium sulfate
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- · Heating mantle or oil bath
- · Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

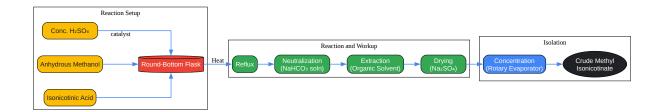
Foundational & Exploratory





- In a round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid in anhydrous methanol.
- Cool the mixture in an ice bath.
- Slowly add concentrated sulfuric acid dropwise with continuous stirring. The addition is exothermic.
- Once the addition is complete, remove the ice bath and attach a reflux condenser.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform or ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude **methyl isonicotinate**.





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Fischer Esterification Workflow for **Methyl Isonicotinate** Synthesis.

Purification by Column Chromatography

Crude **methyl** isonicotinate can be purified using silica gel column chromatography.

Materials:

- Crude methyl isonicotinate
- Silica gel (60-120 or 230-400 mesh)
- Petroleum ether (or hexanes)
- · Ethyl acetate

Equipment:

- Chromatography column
- Collection tubes or flasks

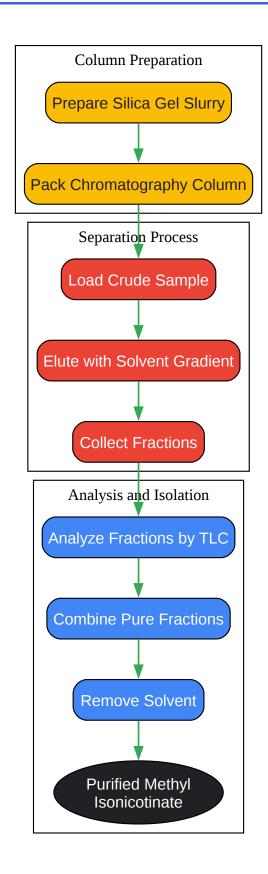


- TLC plates and developing chamber
- UV lamp

Procedure:

- Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate) and pack the chromatography column.
- Dissolve the crude **methyl isonicotinate** in a minimal amount of the eluent.
- Carefully load the sample onto the top of the silica gel column.
- Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor the separation using TLC.
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield purified methyl isonicotinate.





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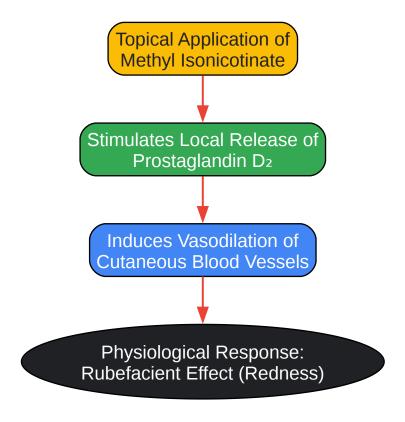
Workflow for the Purification of **Methyl Isonicotinate**.



Applications in Drug Development and Biological Activity

Methyl isonicotinate is a versatile intermediate in the synthesis of various pharmaceutical compounds, including antitubercular and antihypertensive drugs.[9] It also exhibits antimicrobial and antifungal properties.[9]

While not directly implicated in specific intracellular signaling pathways in human cells, **methyl isonicotinate** is known for its rubefacient (skin-reddening) effect when applied topically. This physiological response is believed to be mediated by the local release of prostaglandins, which cause vasodilation.



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Proposed Physiological Mechanism of **Methyl Isonicotinate**'s Rubefacient Effect.

Conclusion

Methyl isonicotinate is a valuable compound with well-defined chemical and physical properties. Its synthesis and purification are achievable through standard laboratory



techniques. For researchers and professionals in drug development, a thorough understanding of its characteristics is essential for its effective use as a synthetic intermediate. While its direct interaction with specific signaling pathways is not established, its physiological effects are of interest in topical formulations.

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